molecular formula C11H8N2O6 B1362179 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid CAS No. 18627-60-6

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid

Cat. No. B1362179
CAS RN: 18627-60-6
M. Wt: 264.19 g/mol
InChI Key: XQLVZKDDGLOAII-UHFFFAOYSA-N
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Description

“2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid” is a chemical compound with the molecular formula C11H8N2O6 . It is related to a class of compounds known as isoindoles, which are characterized by a nitrogen atom and two oxygen atoms attached to a bicyclic structure .


Molecular Structure Analysis

The molecular structure of this compound includes a nitro group (-NO2) and a 1,3-dioxoisoindol-2-yl group . The exact 3D conformation can vary depending on the environment and the presence of other molecules .

Scientific Research Applications

Environmental Impact and Degradation Processes

Nitisinone, a chemically similar compound, is primarily studied for its medical applications. Research has shown that the stability of nitisinone increases with the pH of the solution, and it forms stable degradation products under certain conditions. This contributes to understanding the environmental persistence and potential risks associated with its use (Barchańska et al., 2019).

Sorption to Soil and Environmental Materials

The sorption behavior of 2,4-D and similar phenoxy herbicides to various environmental materials such as soil, organic matter, and minerals is crucial for understanding their environmental mobility and potential impact. It's suggested that parameters like soil pH, organic carbon content, and iron oxide content are significant factors influencing the sorption process (Werner et al., 2012).

Analytical Techniques for Atmospheric Monitoring

Understanding the occurrence and behavior of atmospheric nitrophenols, which may be structurally related to 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, is essential for environmental monitoring. These compounds are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), and their presence in the environment results from various sources including combustion processes and secondary formation in the atmosphere (Harrison et al., 2005).

Applications in Wastewater Management

Compounds like Free Nitrous Acid (FNA), having similar functional groups, have been used in wastewater systems to control odor and corrosion, improve nitrogen removal efficiency, and address membrane fouling. This highlights the potential application of structurally related compounds in enhancing wastewater management practices (Duan et al., 2019).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the activities observed for structurally similar compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.

properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O6/c1-5(11(16)17)12-9(14)6-3-2-4-7(13(18)19)8(6)10(12)15/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLVZKDDGLOAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377881
Record name 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid

CAS RN

18627-60-6
Record name 1,3-Dihydro-α-methyl-4-nitro-1,3-dioxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18627-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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